4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Description
Chemical Structure: The compound 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 344282-71-9) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂BrClN₂O and a molecular weight of 363.65 g/mol . It features a dihydropyridazinone core substituted with a 3-bromophenyl group at position 4 and a 4-chlorophenyl group at position 4. The compound is available at >90% purity for research use.
Pharmacological Context: Pyridazinones are a well-studied class of compounds with diverse bioactivities, including antiplatelet aggregation, vasodilation, and cardiotonic effects .
Properties
IUPAC Name |
5-(3-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c17-12-3-1-2-11(8-12)14-9-15(19-20-16(14)21)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINJKUIRADDEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability.
Chemical Reactions Analysis
4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Halogen substituents on the phenyl rings can be replaced by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone exhibit anticonvulsant properties. A study focusing on pyridazinone derivatives demonstrated that certain substitutions on the phenyl rings enhance anticonvulsant activity. Specifically, the presence of electron-withdrawing groups, such as bromine and chlorine, significantly contributes to the efficacy of these compounds in seizure models .
Case Study:
A derivative with similar structural characteristics showed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating strong anticonvulsant potential. The structure-activity relationship (SAR) analysis revealed that modifications at the 6th position of the pyridazinone ring were crucial for enhancing activity .
Antitumor Effects
The compound has also been evaluated for its anticancer properties, particularly against human colon carcinoma cell lines. Studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation effectively. For instance, a related study reported that specific pyridazinone derivatives exhibited IC50 values as low as 2.01 µM against HT29 colon cancer cells, demonstrating potent anticancer activity .
Data Table: Antitumor Activity of Pyridazinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| 22 | HT29 | 2.01 | High growth inhibition |
| 23 | MCF-7 | 5.71 | Better efficacy than standard drug |
| 24 | HCT116 | 15.0 | Moderate inhibition |
Receptor Binding Studies
Recent research has focused on the binding affinity of pyridazinone derivatives to various receptors, including cannabinoid receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic applications in pain management and neuroprotection .
Case Study:
In one study, a series of pyridazinone derivatives were synthesized and tested for their ability to bind to cannabinoid receptors. The findings suggested that specific substitutions could enhance receptor selectivity and functional activity, paving the way for developing new therapeutic agents targeting these receptors .
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is studied. For example, in antimicrobial research, it may inhibit key bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Substituent Effects
The activity of pyridazinones is highly dependent on substituent patterns. Below is a comparison of the target compound with structurally similar derivatives:
Key Observations :
- Halogen vs. Alkyl Groups : The target compound’s 3-bromo and 4-chloro substituents likely enhance lipophilicity and binding affinity compared to methyl-containing analogs (e.g., CAS 70596-87-1) . Halogens improve metabolic stability and target engagement through hydrophobic interactions .
- Positional Effects: Substituents at C4 and C6 are critical for activity. For example, MCI-154 (4-pyridylamino at C6) shows potent PDE III inhibition, while the target compound’s 4-chlorophenyl group may favor antiplatelet effects .
Pharmacological Activity Comparison
Antiplatelet Aggregation
- Target Compound : While direct data are unavailable, structurally related compounds (e.g., MCI-154) exhibit IC₅₀ values of 0.36 µM against ADP-induced platelet aggregation . Derivatives with chloroacetamido groups (e.g., compound 97a) show enhanced potency (IC₅₀ = 0.03 µM ) .
- Analog CI-930 : A methyl-substituted pyridazinone with PDE III inhibition (ED₅₀ = 0.6 µM) and antiplatelet activity comparable to aspirin.
Cardiotonic and Vasodilatory Effects
- Target Compound: Likely shares positive inotropic effects with analogs like 6-(4-aminophenyl)-4,5-dihydropyridazinones, which enhance myocardial contraction via PDE III inhibition .
- Compound 19 : A 6-phenyl derivative with 2x higher inotropic activity than pimobendan, attributed to optimized substituent geometry.
Structure-Activity Relationship (SAR) Insights
Halogen Substitution : Bromine and chlorine at C4 and C6 improve hydrophobic interactions with PDE III or platelet receptors, enhancing activity .
Methyl Groups : Methyl substituents (e.g., in CI-930) increase metabolic stability but may reduce potency compared to halogenated analogs .
Amino and Acetamido Groups: Derivatives with chloroacetamido or pyridylamino groups (e.g., MCI-154) show superior antiplatelet activity due to hydrogen bonding with targets .
Biological Activity
4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, with the CAS number 344282-71-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and potential applications in medicinal chemistry.
- Molecular Formula : C16H12BrClN2O
- Molar Mass : 363.64 g/mol
Synthesis
The compound can be synthesized through various chemical reactions involving pyridazinone derivatives. A notable method includes the reaction of appropriate phenyl-substituted hydrazines with carbonyl compounds under acidic conditions, yielding the desired pyridazinone structure .
Cytotoxicity and Anti-Proliferative Effects
Research indicates that derivatives of pyridazinones exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines. In particular, studies have shown that related compounds can induce cell death in gastric adenocarcinoma cells (AGS) and human colon carcinoma cells (HCT116).
- Cytotoxicity Assays : MTT and LDH assays were utilized to evaluate cell viability and membrane integrity. The results indicated that certain derivatives have a lower cytotoxic effect on human gingival fibroblasts while maintaining efficacy against cancer cell lines .
The proposed mechanism for the anti-proliferative effects involves the induction of oxidative stress, leading to apoptosis in cancer cells. This was evidenced by increased hydrogen peroxide release and morphological changes in treated cells, such as cell blebbing observed through light microscopy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl substituents can significantly influence biological activity. For instance:
- Compounds with a piperazine linker showed enhanced anti-proliferative effects.
- Substituents on the phenyl rings can modulate potency against specific cancer types .
Case Studies
- Study on Gastric Adenocarcinoma Cells : A derivative of this compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
- Human Colon Carcinoma Cells : In vitro studies revealed promising results where certain derivatives exhibited selective cytotoxicity towards HCT116 cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Biological Activity Summary
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | AGS | 10.5 | Induces oxidative stress |
| Derivative A | HCT116 | 8.7 | Apoptosis via caspase activation |
| Derivative B | HGFs | >50 | Low cytotoxicity |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
